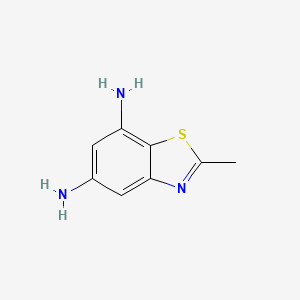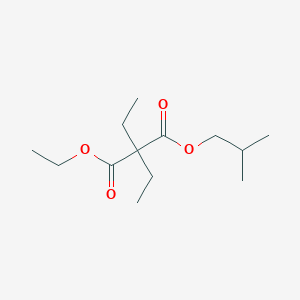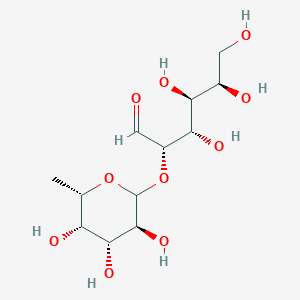
D-Galactose,2-O-(6-deoxy-a-L-galactopyranosyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Galactose,2-O-(6-deoxy-a-L-galactopyranosyl)- is a disaccharide derivative that plays a significant role in various biological and chemical processes This compound is a modified form of D-galactose, where a 6-deoxy-alpha-L-galactopyranosyl group is attached to the second carbon of the D-galactose molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of D-Galactose,2-O-(6-deoxy-a-L-galactopyranosyl)- typically involves the glycosylation of D-galactose with a 6-deoxy-alpha-L-galactopyranosyl donor. The reaction conditions often include the use of a suitable catalyst, such as a Lewis acid, and a protecting group strategy to ensure the selective formation of the desired glycosidic bond . The reaction is usually carried out in an anhydrous solvent, such as dichloromethane, under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis using glycosyltransferases, which offer high specificity and yield. The process can be optimized by using recombinant enzymes and engineered microbial strains to enhance the efficiency of the glycosylation reaction . Additionally, large-scale production may require the use of bioreactors and continuous flow systems to maintain consistent reaction conditions and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
D-Galactose,2-O-(6-deoxy-a-L-galactopyranosyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride or tosyl chloride are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield galactonic acid, while reduction can produce galactitol. Substitution reactions can lead to various derivatives with modified functional groups .
Wissenschaftliche Forschungsanwendungen
D-Galactose,2-O-(6-deoxy-a-L-galactopyranosyl)- has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex carbohydrates and glycoconjugates.
Biology: Studied for its role in cell signaling and recognition processes.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer activities.
Industry: Utilized in the production of functional foods and nutraceuticals.
Wirkmechanismus
The mechanism of action of D-Galactose,2-O-(6-deoxy-a-L-galactopyranosyl)- involves its interaction with specific molecular targets, such as glycosyltransferases and lectins. These interactions can modulate various biological pathways, including cell adhesion, immune response, and signal transduction . The compound’s effects are mediated through its ability to bind to carbohydrate-binding proteins and alter their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **2-O-(alpha-L-Fucopyranosyl)-D-galact
D-(+)-Fucose:
2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl bromide: A derivative used in glycosylation reactions, similar in its synthetic utility.
Eigenschaften
Molekularformel |
C12H22O10 |
|---|---|
Molekulargewicht |
326.30 g/mol |
IUPAC-Name |
(2S,3S,4S,5R)-3,4,5,6-tetrahydroxy-2-[(3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexanal |
InChI |
InChI=1S/C12H22O10/c1-4-7(16)10(19)11(20)12(21-4)22-6(3-14)9(18)8(17)5(15)2-13/h3-13,15-20H,2H2,1H3/t4-,5+,6+,7+,8-,9+,10+,11-,12?/m0/s1 |
InChI-Schlüssel |
BQEBASLZIGFWEU-ARRAAIMLSA-N |
Isomerische SMILES |
C[C@H]1[C@H]([C@H]([C@@H](C(O1)O[C@H](C=O)[C@H]([C@H]([C@@H](CO)O)O)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


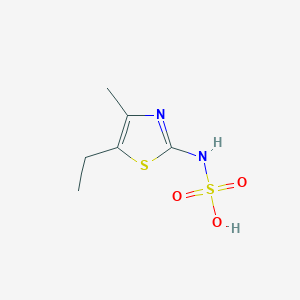
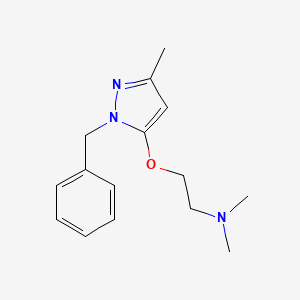
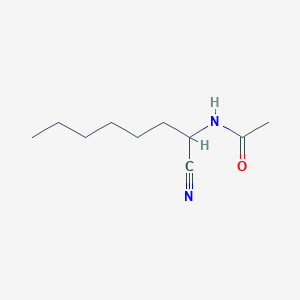

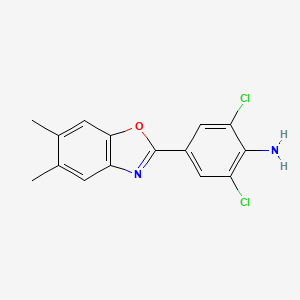
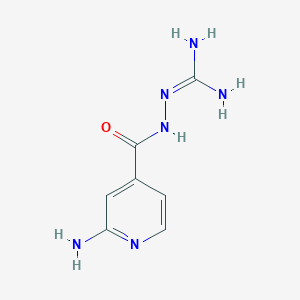
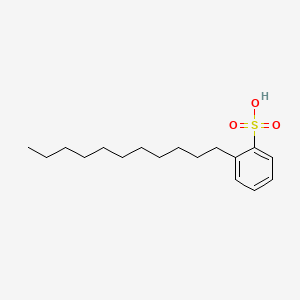
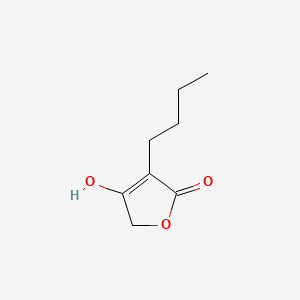
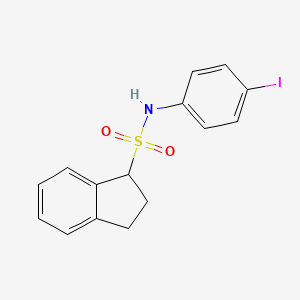
![Benzo[b]thiophene-3-carboxylic acid,2-amino-4,5,6,7-tetrahydro-,ethyl ester hydrochloride](/img/structure/B13797866.png)
![[3-[2-[2-[(1E,3E,5E,7E)-2,6-dimethyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-1,3,5,7-tetraenyl]-4-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B13797875.png)
